Cas no 55036-39-0 (Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)-)

Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)- structure
55036-39-0 structure
Product Name:Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)-
CAS No:55036-39-0
MF:C30H42O2S
MW:466.718287944794
CID:375405
PubChem ID:6453120
Update Time:2025-04-19

Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,2'-thiobis[4-tert-butyl-6-cyclopentylphenol]
    • 4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol
    • 2,2'-sulfanediylbis(4-tert-butyl-6-cyclopentylphenol)
    • 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)
    • 55036-39-0
    • SCHEMBL11316008
    • EINECS 259-450-3
    • DTXSID10203580
    • NS00033233
    • Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)-
    • Inchi: 1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3
    • InChI Key: GMMWGCRLFJBLBW-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(C)(C)C)C=C(C=1O)C1CCCC1)C1C=C(C(C)(C)C)C=C(C=1O)C1CCCC1

Computed Properties

  • Exact Mass: 466.29076
  • Monoisotopic Mass: 466.29055175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.6
  • Topological Polar Surface Area: 65.8Ų

Experimental Properties

  • PSA: 40.46
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